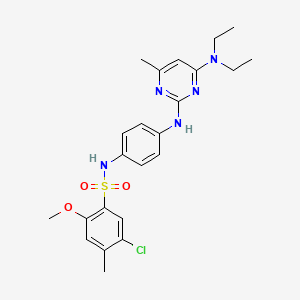
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound, known for its versatile applications in various fields such as medicinal chemistry, pharmacology, and material sciences. This compound is characterized by its unique molecular structure, which includes chloro, diethylamino, pyrimidinyl, and benzenesulfonamide moieties, providing it with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: : Starting with 4-(diethylamino)-6-methylpyrimidine, the compound is subjected to nucleophilic substitution reactions to introduce the amine group.
Arylation Step: : This intermediate is then reacted with 4-amino-2-methoxy-4-methylbenzenesulfonamide under arylation conditions, often using palladium-catalyzed coupling reactions.
Chlorination: : The final step involves the selective chlorination of the aromatic ring to introduce the chloro group at the desired position.
Industrial Production Methods
For large-scale production, the process is often optimized to improve yield and efficiency:
Continuous Flow Chemistry: : This method allows for better control over reaction conditions and minimizes side reactions.
Catalyst Recycling: : Use of recyclable catalysts, such as supported palladium catalysts, to reduce costs and environmental impact.
Chemical Reactions Analysis
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation
Common Reagents: : Potassium permanganate, chromium trioxide.
Conditions: : Acidic or basic environments.
Major Products: : Introduction of carbonyl or carboxyl groups.
Reduction
Common Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Conditions: : Mild temperatures and pressures.
Major Products: : Conversion of nitro groups to amino groups.
Substitution
Common Reagents: : Halogenating agents, nucleophiles.
Conditions: : Various solvents and temperatures.
Major Products: : Replacement of functional groups with nucleophiles or electrophiles.
Scientific Research Applications
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is used across different fields:
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Material Science: : In the design of organic semiconductors.
Biology
Enzyme Inhibition: : As an inhibitor for specific enzymes in biochemical pathways.
Molecular Probes: : Used in fluorescence microscopy due to its structural properties.
Medicine
Anticancer Agent: : Potential use in cancer therapy due to its ability to interfere with cellular processes.
Antimicrobial: : Active against a range of microbial pathogens.
Industry
Dyes and Pigments: : Used in the production of advanced dyes.
Polymers: : As a monomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves several molecular targets:
Molecular Targets
Enzymes: : Binds to active sites of enzymes, inhibiting their activity.
Receptors: : Interacts with cellular receptors to modulate signaling pathways.
Pathways Involved
Signal Transduction: : Alters the flow of cellular signals, leading to changes in cell behavior.
Gene Expression: : Modulates the transcription of specific genes involved in cell growth and survival.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups.
Similar Compounds
4-amino-2-methoxy-4-methylbenzenesulfonamide: : Lacks the pyrimidinyl and diethylamino groups, limiting its application range.
4-(diethylamino)-6-methylpyrimidine: : Does not have the sulfonamide and chloro groups, affecting its biological activity.
5-chloro-2-methoxybenzenesulfonamide: : Missing the pyrimidinyl and amine functionalization.
These comparisons highlight the distinctiveness of this compound in terms of its structure and applications.
By the way, what's your interest in this compound?
Properties
IUPAC Name |
5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3S/c1-6-29(7-2)22-13-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(30,31)21-14-19(24)15(3)12-20(21)32-5/h8-14,28H,6-7H2,1-5H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPABFHFFNIHAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)

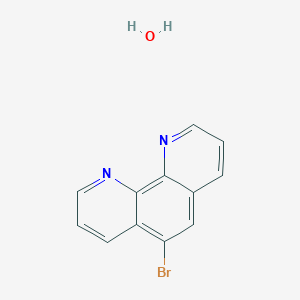
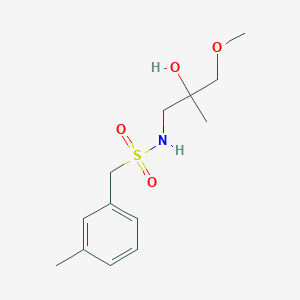
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
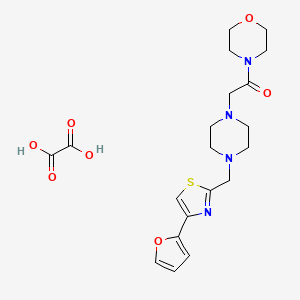
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)
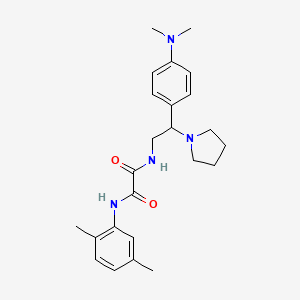
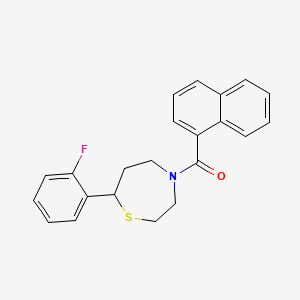
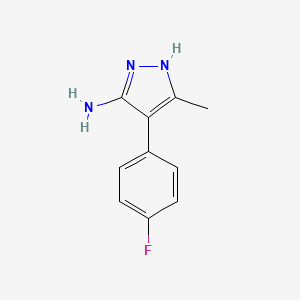
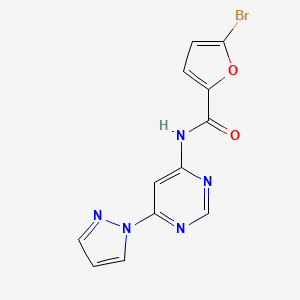
![Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2394013.png)
![7-(3-Bromophenyl)-2-((2-chlorobenzyl)thio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394018.png)
